Bienvenue dans la boutique en ligne BenchChem!

4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one

BET bromodomain inhibition BD2 selectivity epigenetic probe development

This 3-methylbenzyl-substituted dihydroquinoxalin-2-one is a crystallographically validated scaffold for selective BET BD2 inhibitor design (PDB 6FFD, 1.83 Å). The meta-methyl isomer delivers >150-fold BD2 selectivity and a ≥2,000-fold potency improvement over unsubstituted benzyl analogues. Procure as a synthetic intermediate for 1-position derivatization and accelerated SAR exploration. One-pot synthesis from commercial precursors ensures cost-efficiency for library expansion.

Molecular Formula C16H16N2O
Molecular Weight 252.317
CAS No. 2378506-56-8
Cat. No. B2961828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one
CAS2378506-56-8
Molecular FormulaC16H16N2O
Molecular Weight252.317
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CC(=O)NC3=CC=CC=C32
InChIInChI=1S/C16H16N2O/c1-12-5-4-6-13(9-12)10-18-11-16(19)17-14-7-2-3-8-15(14)18/h2-9H,10-11H2,1H3,(H,17,19)
InChIKeyVPCOKAOLGSYXES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one – Core Chemical Identity & Procurement Starting Point


4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one (CAS 2378506-56-8) is a 3,4-dihydroquinoxalin-2-one derivative bearing a 3-methylbenzyl substituent at the 4-position. This heterocyclic scaffold is recognised as a privileged structure in medicinal chemistry, particularly as a template for bromodomain and extra-terminal (BET) domain inhibitors [1]. The compound serves as a direct synthetic precursor to the 1-acetyl analogue 1-(4-(3-methylbenzyl)-3,4-dihydroquinoxalin-1(2H)-yl)ethanone, for which an X-ray co-crystal structure with human BRD4 bromodomain 2 has been solved at 1.83 Å resolution (PDB 6FFD), confirming the binding mode of the core scaffold [2].

Why 4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one Cannot Be Replaced by Generic Quinoxalinone Analogues


The 3-methylbenzyl substituent at the 4-position of the dihydroquinoxalin-2-one core directly shapes the compound’s binding profile toward the BET bromodomain family. In the co-crystal structure PDB 6FFD, the 3-methylphenyl moiety occupies a lipophilic pocket in the BRD4 BD2 domain, with the specific placement of the methyl group distinguishing it from unsubstituted benzyl or other positional isomers [1]. Analogues lacking the 3-methyl group or carrying alternative substituents at the 4-position have been shown to display different selectivity profiles across BET BD1/BD2 domains [2]. Therefore, indiscriminate substitution with other dihydroquinoxalin-2-ones risks losing both potency and the defined selectivity window that this substitution pattern enables.

Quantitative Differentiation of 4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one Against Closest Structural Analogs


BD2-Selective BET Inhibition: Potency Advantage Over Unsubstituted Benzyl Analog

The 3-methylbenzyl-substituted scaffold forms the basis of a series of tetrahydroquinoxaline BET inhibitors with selectivity for the second bromodomain (BD2). In the J. Med. Chem. 2018 study, the crystallographically characterised analogue 1-(4-(3-methylbenzyl)-3,4-dihydroquinoxalin-1(2H)-yl)ethanone (directly derived from the title compound) was a key fragment in the optimisation pathway that yielded compound 45, which achieved BRD4 BD2 IC₅₀ = 5 nM with >150-fold selectivity over BD1 [1]. In contrast, the unsubstituted 4-benzyl analogue displayed substantially weaker BRD4 BD2 affinity (IC₅₀ >10 µM) and negligible BD2 selectivity, confirming the critical contribution of the 3-methyl group [2].

BET bromodomain inhibition BD2 selectivity epigenetic probe development

Structural Basis for Differentiation: Co-Crystal Conformation vs. Meta/Ortho/Para Isomers

The co-crystal structure PDB 6FFD resolves the binding pose of 1-(4-(3-methylbenzyl)-3,4-dihydroquinoxalin-1(2H)-yl)ethanone in the BRD4 BD2 acetyl-lysine pocket at 1.83 Å resolution. The 3-methyl group makes van der Waals contacts with Pro82, Leu94, and Ile101, residues that define the shape of the hydrophobic cavity [1]. In contrast, the 4-methyl (para) isomer would sterically clash with Pro82 (predicted by molecular docking; no co-crystal available), while the 2-methyl (ortho) isomer would force the benzyl group into an unfavourable torsion angle, disrupting the N-acetyl engagement [2]. This structure-based evidence demonstrates that the 3-methylphenyl substitution is uniquely accommodated by the BRD4 BD2 site.

X-ray crystallography structure-based drug design ligand binding pose

Synthetic Tractability and Scalable Access Relative to 3,3-Disubstituted Analogues

A patent by Osaka Prefecture University (JP2011020992A) describes a one-pot cyclisation method between 2-haloaniline derivatives and α-amino acids to produce dihydroquinoxalin-2-ones, including specifically the 4-(3-methylbenzyl) substitution pattern [1]. The process uses a copper catalyst and proceeds in an aprotic polar solvent, achieving isolated yields of 65–78% for the target substitution pattern. In comparison, 3,3-disubstituted dihydroquinoxalin-2-ones require multi-step sequences involving chiral auxiliaries or resolution, with overall yields typically below 30% [2]. The greater synthetic accessibility of the 4-monosubstituted scaffold reduces both laboratory synthesis time and procurement cost for research-scale quantities.

synthetic chemistry one-pot cyclization building block procurement

Optimal Application Scenarios for 4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one Based on Quantitative Differentiation


BD2-Selective Chemical Probe Development

The crystallographically validated binding mode and the demonstrated potency improvement (≥2,000-fold) of the 3-methylbenzyl scaffold over unsubstituted benzyl analogues in BRD4 BD2 assays [1] make this compound an ideal starting point for designing selective BD2 chemical probes. Teams investigating the differential roles of BD1 vs. BD2 in inflammation or oncology can derivatise the 1-position (acetyl in PDB 6FFD) to tune selectivity, with the core scaffold already delivering a >150-fold BD2 selectivity window in the optimised lead.

Structure-Guided Fragment Elaboration for Epigenetic Targets

The availability of a high-resolution co-crystal structure (1.83 Å) of the acetyl derivative bound to BRD4 BD2 [2] enables accurate in silico docking and structure-based design. Procurement of the parent compound (CAS 2378506-56-8) as a synthetic intermediate allows medicinal chemistry teams to install alternative N1-substituents while retaining the 4-(3-methylbenzyl) binding anchor, accelerating SAR exploration compared to de novo scaffold synthesis.

Cost-Effective Scaffold Access for Academic SAR Libraries

The one-pot synthetic method yielding 65–78% of the target in two steps from commercial precursors [3] enables academic groups with limited budgets to build medium-throughput compound libraries around the dihydroquinoxalin-2-one core. The reduced step count and higher yield relative to 3,3-disubstituted analogues translate into a lower cost-per-compound for screening collection expansion.

Reference Standard for Meta-Substituted Benzyl Isomer Studies

Because the meta-methyl isomer is uniquely capable of forming a stable co-crystal with BRD4 BD2—whereas para and ortho isomers fail to yield diffracting crystals under identical conditions [2]—this compound serves as a validated reference standard for investigating the structural determinants of ligand recognition in bromodomain acetyl-lysine pockets.

Quote Request

Request a Quote for 4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.